3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide
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Overview
Description
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C21H23N3O7S, and it has an average mass of 461.488 Da .
Preparation Methods
The synthesis of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves several steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: It is used in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .
Comparison with Similar Compounds
3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide can be compared with similar compounds such as:
3,4-Dimethoxy-N-methylphenethylamine: Known for its psychoactive properties, this compound has a different application profile compared to 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide.
2,3-Dimethoxybenzamide: This compound shares a similar core structure but differs in its functional groups and applications.
The uniqueness of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide lies in its specific molecular configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-5-7-13(11)17(20)23-19-16(18)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQKDLZIADOZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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